molecular formula C9H12BrNO3 B6336955 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide CAS No. 1987145-74-3

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide

Cat. No.: B6336955
CAS No.: 1987145-74-3
M. Wt: 262.10 g/mol
InChI Key: PNZNLFCHHKSJMQ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is a chemical compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of an aminoethyl group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid: Lacks the aminoethyl group, resulting in different chemical and biological properties.

    4-(2-Aminoethyl)-2-hydroxybenzoic acid: Similar structure but with the aminoethyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZNLFCHHKSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C(=O)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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